molecular formula C9H10FNO B1588093 N-ethyl-4-fluorobenzamide CAS No. 772-18-9

N-ethyl-4-fluorobenzamide

Cat. No. B1588093
CAS RN: 772-18-9
M. Wt: 167.18 g/mol
InChI Key: CEXQVUVWTKQADG-UHFFFAOYSA-N
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Description



  • N-Ethyl-4-fluorobenzamide is a synthetic compound belonging to the benzamide group.

  • Chemical formula: C<sub>9</sub>H<sub>10</sub>FNO.

  • Molecular weight: 167.18 g/mol.





  • Synthesis Analysis



    • A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported.

    • The reaction involves direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl<sub>4</sub>).

    • The method utilizes a reusable catalyst, has low reaction times, and is eco-friendly.





  • Molecular Structure Analysis



    • The molecular structure of N-Ethyl-4-fluorobenzamide is represented by the following formula: CHFNO.

    • It contains a fluorine atom attached to the benzene ring.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving N-Ethyl-4-fluorobenzamide are not explicitly mentioned in the available data. Further research would be needed to explore its reactivity and transformations.





  • Physical And Chemical Properties Analysis



    • Density: 1.11 g/cm<sup>3</sup>

    • Boiling Point: 289.3°C at 760 mmHg

    • Flash Point: 128.8°C

    • Polar Surface Area: 29 Å<sup>2</sup>

    • LogP (partition coefficient): 1.97




  • Scientific Research Applications

    Fluorescent Calcium Indicators

    A significant application of N-ethyl-4-fluorobenzamide derivatives is in the synthesis of highly fluorescent indicators for studying cytosolic free calcium (Ca²⁺) levels in biological research. These compounds have shown to offer brighter fluorescence and major wavelength shifts upon Ca²⁺ binding, leading to their preference in cellular and tissue-level studies. Their enhanced selectivity for Ca²⁺ over other divalent cations makes them vital for physiological role examinations in various settings, including single cells and bulk tissues (Grynkiewicz, Poenie, & Tsien, 1985).

    Drug Candidate Synthesis and PET Imaging

    N-ethyl-4-fluorobenzamide is instrumental in synthesizing novel anti-dementia drug candidates like FK960, indicating its versatility in drug development. The synthesis and PET studies in monkeys with derivatives of this compound have demonstrated its potential for brain imaging and studying pharmacokinetics, providing insights into its distribution across brain regions and its blood-brain barrier permeability (Murakami et al., 2002).

    Serotonin Receptor Studies

    Another application is in the development of radiolabeled antagonists for studying serotonin (5-HT₁A) receptors using positron emission tomography (PET). This research facilitates understanding serotonergic neurotransmission, crucial for investigating psychiatric and neurodegenerative disorders. The compounds based on N-ethyl-4-fluorobenzamide provide tools for in vivo imaging and quantitative analysis of receptor binding in the brain (Plenevaux et al., 2000).

    Amide-Directed C-H Fluorination

    In synthetic chemistry, N-ethyl-4-fluorobenzamide derivatives facilitate the iron-catalyzed, amide-directed C-H fluorination. This method allows for selective fluorination of benzylic, allylic, and unactivated C-H bonds, expanding the toolbox for organic synthesis and functional group transformation. The process demonstrates broad substrate scope, functional group tolerance, and avoids the use of noble metals (Groendyke, AbuSalim, & Cook, 2016).

    Radiolabeling of Peptides and Proteins

    N-ethyl-4-fluorobenzamide plays a critical role in the automated synthesis of radiolabeled prosthetic groups for sulfhydryl groups in peptides and proteins. This application is pivotal in developing radiopharmaceuticals and imaging agents, where it aids in the introduction of fluorine-18, a widely used radioisotope in PET imaging. The synthesis approach facilitates the labeling of biomolecules, offering insights into their biological distribution and function (Kiesewetter, Jacobson, Lang, & Chen, 2011).

    Safety And Hazards



    • Harmful by inhalation, skin contact, and ingestion.

    • Causes skin and eye irritation.

    • May cause respiratory irritation.

    • Follow safety precautions when handling this compound.




    Please note that the information provided here is based on available data, and further research may be necessary for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊


    properties

    IUPAC Name

    N-ethyl-4-fluorobenzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CEXQVUVWTKQADG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCNC(=O)C1=CC=C(C=C1)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10FNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70405629
    Record name N-ethyl-4-fluorobenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70405629
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    167.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-ethyl-4-fluorobenzamide

    CAS RN

    772-18-9
    Record name N-ethyl-4-fluorobenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70405629
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a solution of ethylamine (69.4 mL, 139 mmol) and triethylamine (21.10 mL, 151 mmol) in DCM (Volume: 150 mL) was added p-fluorobenzoyl chloride (15.13 mL, 126 mmol) at 0° C. The reaction was stirred at 0° C. for 1 hr and then warmed slowly to room temperature. The reaction mixture was diluted with water. The layers were separated and the organic layer was washed with brine, dried over MgSO4, filtered, and the organic phase stripped to dryness via rotary evaporation. The organic extract was dried in vacuo to provide N-ethyl-4-fluorobenzamide (21 g, 100% yield) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.12 (t, J=7.20 Hz, 3 H) 3.23-3.32 (m, 2 H) 7.24-7.33 (m, 2 H) 7.87-7.95 (m, 2 H) 8.49 (t, J=3.92 Hz, 1 H). ESI-MS: m/z 168.0 (M+H)+. mp=73.2-76.3° C.
    Quantity
    69.4 mL
    Type
    reactant
    Reaction Step One
    Quantity
    21.1 mL
    Type
    reactant
    Reaction Step One
    Quantity
    15.13 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    150 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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